molecular formula C10H15ClFNO B1531141 3-fluoro-4-methoxy-N-(propan-2-yl)aniline hydrochloride CAS No. 1240527-32-5

3-fluoro-4-methoxy-N-(propan-2-yl)aniline hydrochloride

Cat. No.: B1531141
CAS No.: 1240527-32-5
M. Wt: 219.68 g/mol
InChI Key: FSZTVQUEOZJFOH-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-N-(propan-2-yl)aniline hydrochloride is a chemical compound characterized by the presence of a fluorine atom, a methoxy group, and an isopropylamino group attached to an aniline ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-4-methoxy-N-(propan-2-yl)aniline hydrochloride typically involves the following steps:

  • Nitration: Aniline is nitrated to produce 3-fluoro-4-methoxyaniline.

  • Reduction: The nitro group is reduced to an amine group.

  • Alkylation: The amine group is then alkylated with isopropyl chloride to form the final product.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-methoxy-N-(propan-2-yl)aniline hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The aniline group can be oxidized to form nitroso compounds.

  • Reduction: The nitro group can be reduced to an amine group.

  • Substitution: The fluorine and methoxy groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are used.

  • Substitution: Electrophilic substitution reactions are typically carried out using strong acids like sulfuric acid (H2SO4).

Major Products Formed:

  • Oxidation: Nitroso derivatives and other oxidized products.

  • Reduction: Amine derivatives.

  • Substitution: Substituted aniline derivatives.

Scientific Research Applications

3-Fluoro-4-methoxy-N-(propan-2-yl)aniline hydrochloride is used in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding.

  • Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 3-fluoro-4-methoxy-N-(propan-2-yl)aniline hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

3-Fluoro-4-methoxy-N-(propan-2-yl)aniline hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 3-Fluoroaniline: Lacks the methoxy and isopropylamino groups.

  • 4-Methoxyaniline: Lacks the fluorine and isopropylamino groups.

  • N-(propan-2-yl)aniline: Lacks the fluorine and methoxy groups.

These compounds differ in their chemical properties and biological activities, making this compound unique in its applications.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-propan-2-ylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO.ClH/c1-7(2)12-8-4-5-10(13-3)9(11)6-8;/h4-7,12H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZTVQUEOZJFOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC(=C(C=C1)OC)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240527-32-5
Record name Benzenamine, 3-fluoro-4-methoxy-N-(1-methylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240527-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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